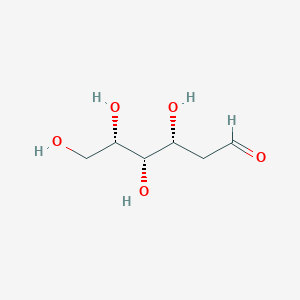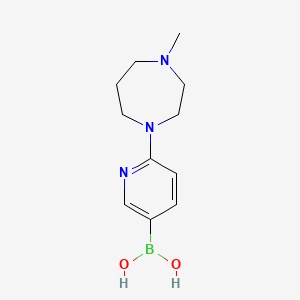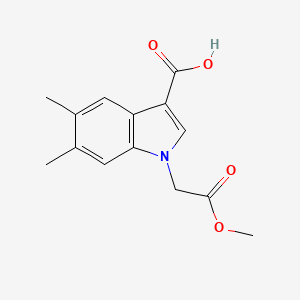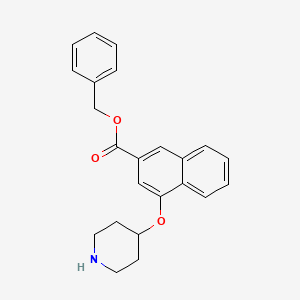
Benzyl 4-piperidin-4-yloxynaphthalene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-piperidin-4-yloxynaphthalene-2-carboxylate is a synthetic organic compound that features a piperidine ring, a naphthalene moiety, and a benzyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-piperidin-4-yloxynaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Derivative: The piperidine ring is functionalized to introduce the 4-hydroxy group.
Naphthalene Carboxylation: The naphthalene moiety is carboxylated to form naphthalene-2-carboxylic acid.
Esterification: The carboxylic acid group of naphthalene-2-carboxylic acid is esterified with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Coupling Reaction: The piperidine derivative is coupled with the esterified naphthalene compound using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-piperidin-4-yloxynaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Benzyl 4-piperidin-4-yloxynaphthalene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological receptors.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of Benzyl 4-piperidin-4-yloxynaphthalene-2-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the naphthalene moiety may engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzylpiperidine: A compound with a similar piperidine core but lacking the naphthalene moiety.
Benzyl 4-hydroxy-1-piperidinecarboxylate: Similar structure but with a hydroxyl group instead of the naphthalene moiety.
Uniqueness
Benzyl 4-piperidin-4-yloxynaphthalene-2-carboxylate is unique due to the combination of the piperidine ring, naphthalene moiety, and benzyl ester group. This unique structure allows for diverse interactions and applications that are not possible with simpler analogs.
Propriétés
Formule moléculaire |
C23H23NO3 |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
benzyl 4-piperidin-4-yloxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C23H23NO3/c25-23(26-16-17-6-2-1-3-7-17)19-14-18-8-4-5-9-21(18)22(15-19)27-20-10-12-24-13-11-20/h1-9,14-15,20,24H,10-13,16H2 |
Clé InChI |
YRKNYWMREGDNAW-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1OC2=CC(=CC3=CC=CC=C32)C(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


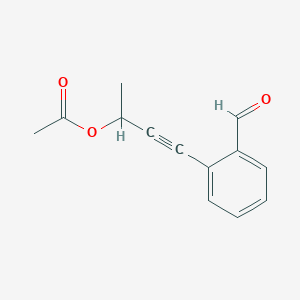
![2-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13884022.png)
![5-bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884023.png)
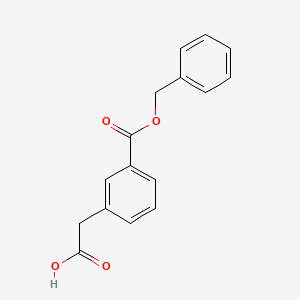
![2-[1-(Benzylamino)propyl]aniline](/img/structure/B13884037.png)

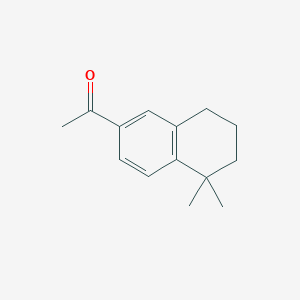

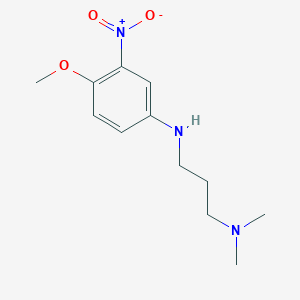
![3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline](/img/structure/B13884075.png)
